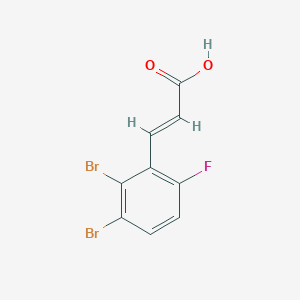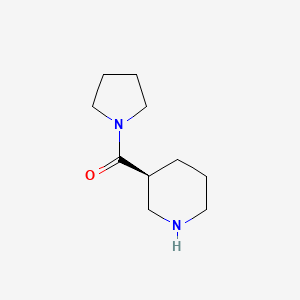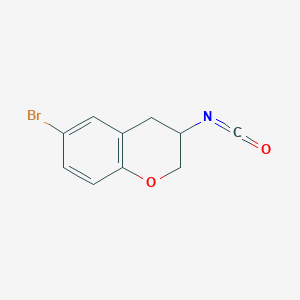
6-Bromo-3-isocyanatochromane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-isocyanatochromane is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 6th position and an isocyanate group at the 3rd position makes this compound unique and of interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isocyanatochromane typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of chromane derivatives followed by the introduction of the isocyanate group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The isocyanate group can be introduced using reagents like phosgene or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-isocyanatochromane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.
Addition Reactions: Alcohols, amines, or water under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or alkylated derivatives.
Addition Reactions: Formation of urethanes, ureas, and carbamic acids.
Oxidation and Reduction: Formation of oxides or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-isocyanatochromane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 6-Bromo-3-isocyanatochromane involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and other macromolecules. This reactivity makes it useful in biochemical studies to probe the function of specific proteins and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-3-isocyanato-3,4-dihydro-2H-1-benzopyran: Similar structure but with different reactivity due to the presence of an additional double bond.
6-Bromo-3-isocyanato-2H-chromene: Lacks the tetrahydropyran ring, leading to different chemical properties.
6-Bromo-3-isocyanato-1,2,3,4-tetrahydroquinoline: Contains a nitrogen atom in the ring, affecting its reactivity and applications.
Uniqueness
6-Bromo-3-isocyanatochromane is unique due to its specific substitution pattern and the presence of both bromine and isocyanate groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
1119450-50-8 |
|---|---|
Molekularformel |
C10H8BrNO2 |
Molekulargewicht |
254.08 g/mol |
IUPAC-Name |
6-bromo-3-isocyanato-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C10H8BrNO2/c11-8-1-2-10-7(3-8)4-9(5-14-10)12-6-13/h1-3,9H,4-5H2 |
InChI-Schlüssel |
XEUDIUOVYFOQDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COC2=C1C=C(C=C2)Br)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




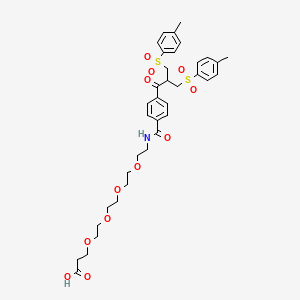
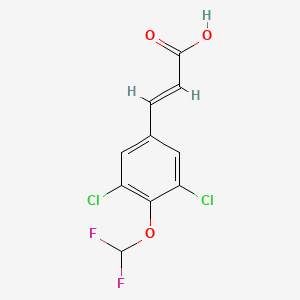
![4-[2-(Tert-butyl-diphenyl-silanyloxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B13728067.png)
![3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13728068.png)
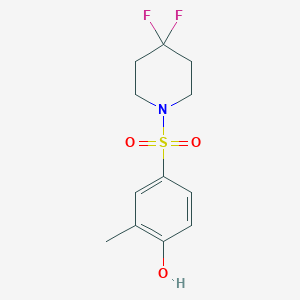
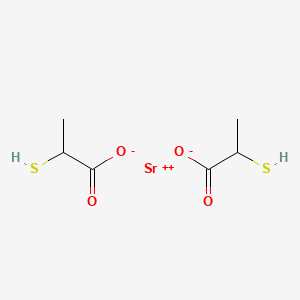
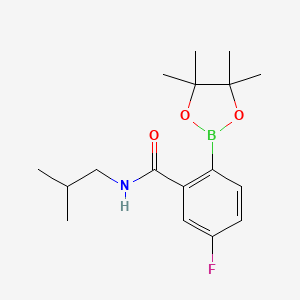
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)valine](/img/structure/B13728105.png)

![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B13728111.png)
